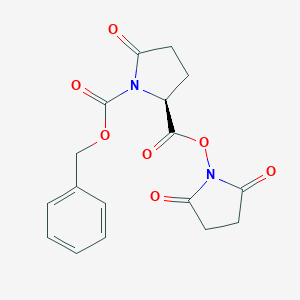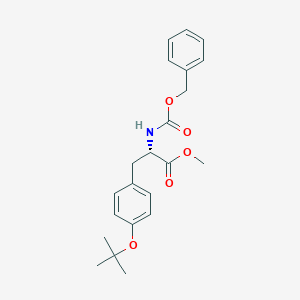
Z-Tyr(tbu)-ome
Vue d'ensemble
Description
Z-Tyr(tbu)-ome is a tyrosine derivative . It is also known by other names such as Cbz-O-tert-butyl-L-tyrosine methyl ester, (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoate, and others .
Synthesis Analysis
Z-Tyr(tbu)-ome is a commonly used raw material for peptide synthesis or pharmaceutical intermediates . It is also used in the chemical reagent and amino acid protecting monomer .Molecular Structure Analysis
The molecular formula of Z-Tyr(tbu)-ome is C22H27NO5 . The molecular weight is 385.5 g/mol . The IUPAC name is methyl (2 S )-3- [4- [ (2-methylpropan-2-yl)oxy]phenyl]-2- (phenylmethoxycarbonylamino)propanoate .Physical And Chemical Properties Analysis
Z-Tyr(tbu)-ome has a molecular weight of 385.5 g/mol . It has a XLogP3 value of 3.8, indicating its lipophilicity . It has one hydrogen bond donor .Applications De Recherche Scientifique
1. Controlled Self-Assembly of Modified Aromatic Amino Acids
The self-assembly of modified aromatic amino acids, including Z-Tyr(tbu)-ome, has been studied for its potential in fabricating novel materials. Z-Tyr(tbu)-ome, along with similar compounds, has been shown to form well-defined morphologies like fibers and spherical structures, which are valuable in material science and design (Gour et al., 2021).
2. Inhibition of 20S Proteasomes
Research into peptide aldehydes, including Z-Tyr(tbu)-ome, has provided insights into their role as inhibitors of the chymotryptic activity of 20S proteasomes. These studies are significant in understanding the biochemical pathways in organisms and may have implications in the development of therapeutic agents (Escherich et al., 1997).
3. Protease Activity in Soil
Z-Tyr(tbu)-ome has been used in studies to assay protease activity in soil, particularly in rice-rhizosphere environments. Understanding these protease activities is crucial for agricultural sciences and soil ecology (Hayano et al., 1995).
4. Solar Cell Development
Z-Tyr(tbu)-ome, in the form of zinc phthalocyanine derivatives, has been explored for its application in solar cell development. The study of these compounds helps in understanding the materials' properties and their potential use in renewable energy technologies (He et al., 2002).
5. Enzymatic Peptide Synthesis
The enzymatic synthesis of sweet dipeptide analogs, such as Z-L-Asp-Tyr-OMe, using thermolysin, demonstrates the potential of Z-Tyr(tbu)-ome in food science and the development of artificial sweeteners (Lee, 1992).
6. Enhancement of Thermal Barrier Coatings
Studies on partially stabilized zirconia, which involve Z-Tyr(tbu)-ome, contribute to the enhancement of thermal barrier coatings in industrial applications, particularly in gas turbine engine technology (Clarke et al., 2006).
7. Tyrosinase Immobilization for Phenol Detection
The immobilization of tyrosinase on ZnO nanorods, which involves Z-Tyr(tbu)-ome, has been studied for the detection of phenol, a significant advancement in environmental monitoring and chemical analysis (Gu et al., 2009).
8. Chemiluminescence in Analytical Chemistry
Z-Tyr(tbu)-ome has been used in the development of chemiluminescence methods for the detection of tryptophan and tyrosine, demonstrating its utility in analytical chemistry and biochemical assays (Li et al., 2015).
Safety And Hazards
In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .
Propriétés
IUPAC Name |
methyl (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)28-18-12-10-16(11-13-18)14-19(20(24)26-4)23-21(25)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRNNTJYTNRIDM-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147616 | |
| Record name | O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-tyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Tyr(tbu)-ome | |
CAS RN |
5068-29-1 | |
| Record name | O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-tyrosine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5068-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-tyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




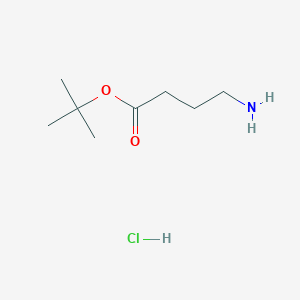


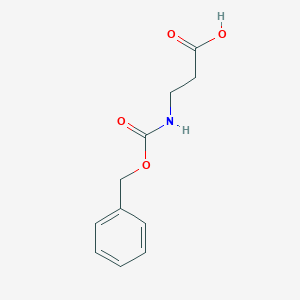
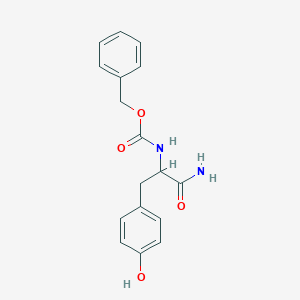



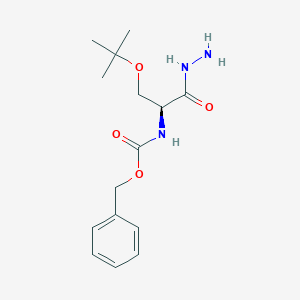
![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)
